

In-Depth Technical Guide on Chicanine (CAS: 78919-28-5)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Chicanine, also known as Chicanin or (+)-**Chicanine**, is a lignan compound predominantly isolated from plants of the Schisandra genus. It has garnered scientific interest due to its potential therapeutic properties, including anti-inflammatory, anti-proliferative, and antioxidant activities. This technical guide provides a comprehensive overview of the available scientific data on **Chicanine**, focusing on its core physicochemical properties, biological activities, and mechanisms of action.

Physicochemical Properties

A summary of the key physicochemical properties of **Chicanine** is presented in the table below.



Property	Value	Source
CAS Number	78919-28-5	PubChem
Molecular Formula	C20H22O5	PubChem
Molecular Weight	342.4 g/mol	PubChem
IUPAC Name	4-[(2R,3S,4R,5R)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenol	PubChem

Biological Activity and Mechanism of Action

Current research indicates that **Chicanine** exhibits a range of biological activities, primarily centered around its anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Chicanine has demonstrated significant anti-inflammatory properties in murine macrophage models (RAW 264.7 cells).[1] Its mechanism of action involves the downregulation of inflammatory responses induced by lipopolysaccharide (LPS). Specifically, **Chicanine** inhibits the production of key inflammatory mediators, nitric oxide (NO) and prostaglandin E2 (PGE2). [1]

This inhibitory effect is achieved through the modulation of critical signaling pathways. **Chicanine** has been shown to suppress the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), Extracellular signal-Regulated Kinase (ERK) 1/2, and the Inhibitor of kappa B alpha (IkB- α).[2] The inhibition of IkB- α phosphorylation prevents the activation and nuclear translocation of Nuclear Factor-kappa B (NF-kB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[1]

A network pharmacology study also suggested that Chicanin, as a constituent of Schisandra chinensis, may contribute to the therapeutic effects in heart failure by inhibiting the PI3K-AKT signaling pathway.[3][4] Molecular docking analyses within this study indicated a good binding affinity of Chicanin to Phosphoinositide 3-kinase gamma (PIK3CG) and the RELA (p65) subunit of NF-kB.[3]



Anti-proliferative and Antioxidant Activity

In addition to its anti-inflammatory effects, **Chicanine** has been reported to possess anti-proliferative activity against prostate cells, with a half-maximal inhibitory concentration (IC₅₀) of 44.2 μ M.[1] It also exhibits antioxidant properties, with an IC₅₀ value of 26.0 μ M.[1] Notably, these activities are reported to occur without significant toxic effects on normal cells.[1]

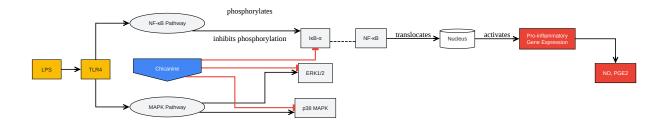
Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activity of **Chicanine**.

Activity	Metric	Value	Cell Line/System	Source
Anti-proliferative	IC50	44.2 μΜ	Prostate cells	[1]
Antioxidant	IC ₅₀	26.0 μΜ	Not specified	[1]

Signaling Pathways

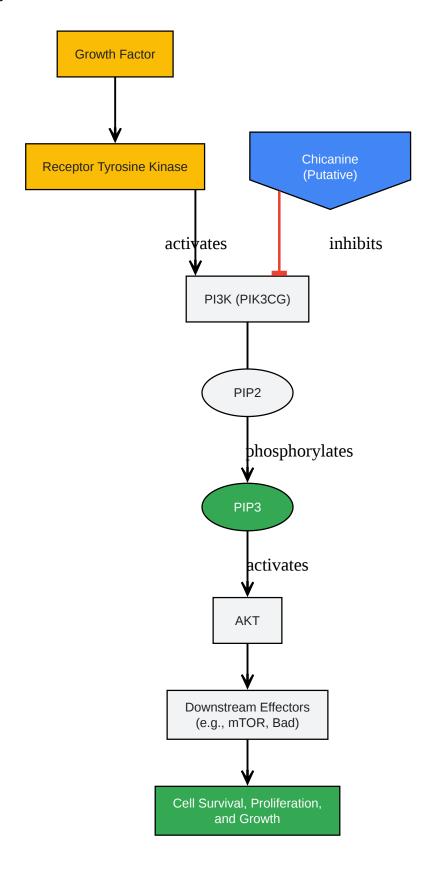
The following diagrams illustrate the known and putative signaling pathways modulated by **Chicanine**.



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Figure 1: Anti-inflammatory mechanism of **Chicanine** via inhibition of MAPK and NF-κB signaling pathways.





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Figure 2: Putative inhibitory effect of **Chicanine** on the PI3K-AKT signaling pathway.

Experimental Protocols

Detailed experimental protocols for the biological activities of **Chicanine** are not extensively available in the public domain. However, based on the cited literature, the following outlines the likely methodologies employed.

Cell Culture and Reagents

- Cell Line: RAW 264.7 murine macrophages would be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin. Cells would be maintained at 37°C in a humidified atmosphere of 5% CO₂.
- Reagents: Lipopolysaccharide (LPS) from Escherichia coli would be used to induce an
 inflammatory response. Chicanine would be dissolved in a suitable solvent like dimethyl
 sulfoxide (DMSO) to prepare stock solutions.

Nitric Oxide (NO) Production Assay

- RAW 264.7 cells would be seeded in 96-well plates and pre-treated with various concentrations of **Chicanine** for a specified time (e.g., 1 hour).
- Cells would then be stimulated with LPS (e.g., 1 μg/mL) for a further incubation period (e.g., 24 hours).
- The concentration of nitrite (a stable metabolite of NO) in the culture supernatant would be measured using the Griess reagent. The absorbance at a specific wavelength (e.g., 540 nm) would be measured, and the nitrite concentration would be determined from a standard curve.

Prostaglandin E2 (PGE2) Measurement

Cell culture and treatment would be performed as described for the NO assay.



 The concentration of PGE2 in the cell culture supernatant would be quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

Western Blot Analysis for Signaling Proteins

- RAW 264.7 cells would be treated with **Chicanine** and/or LPS for appropriate time points.
- Total cell lysates would be prepared using a lysis buffer containing protease and phosphatase inhibitors.
- Protein concentrations would be determined using a standard protein assay (e.g., BCA assay).
- Equal amounts of protein would be separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
- The membrane would be blocked and then incubated with primary antibodies specific for total and phosphorylated forms of p38 MAPK, ERK1/2, and IκB-α. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) would be used as a loading control.
- After washing, the membrane would be incubated with a suitable horseradish peroxidase (HRP)-conjugated secondary antibody.
- The protein bands would be visualized using an enhanced chemiluminescence (ECL) detection system.

Anti-proliferative Assay

- Prostate cancer cells (e.g., PC-3 or LNCaP) would be seeded in 96-well plates.
- After allowing the cells to attach, they would be treated with various concentrations of Chicanine for a defined period (e.g., 48 or 72 hours).
- Cell viability would be assessed using a standard colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay.



• The absorbance would be measured, and the IC₅₀ value would be calculated from the dose-response curve.

Antioxidant Activity Assay

- The antioxidant activity of **Chicanine** could be determined using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay.
- In these assays, the ability of **Chicanine** to reduce the stable free radicals is measured spectrophotometrically. The percentage of radical scavenging activity would be calculated, and the IC₅₀ value would be determined.

Conclusion

Chicanine is a promising natural product with demonstrated anti-inflammatory, anti-proliferative, and antioxidant activities. Its mechanism of action, particularly the inhibition of the MAPK and NF-kB signaling pathways, provides a strong rationale for its further investigation as a potential therapeutic agent for inflammatory diseases and cancer. The putative role of Chicanine in modulating the PI3K-AKT pathway also warrants further exploration. Future research should focus on elucidating the detailed molecular targets of Chicanine, conducting in vivo efficacy studies, and further characterizing its pharmacokinetic and toxicological profiles to fully assess its therapeutic potential.

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